N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17836711
InChI: InChI=1S/C17H18N2O/c1-12-5-4-7-14(11-12)18-17(20)16-10-9-13-6-2-3-8-15(13)19-16/h2-8,11,16,19H,9-10H2,1H3,(H,18,20)
SMILES:
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

CAS No.:

Cat. No.: VC17836711

Molecular Formula: C17H18N2O

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide -

Specification

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
IUPAC Name N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
Standard InChI InChI=1S/C17H18N2O/c1-12-5-4-7-14(11-12)18-17(20)16-10-9-13-6-2-3-8-15(13)19-16/h2-8,11,16,19H,9-10H2,1H3,(H,18,20)
Standard InChI Key GCEOVTRVVIDORL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C2CCC3=CC=CC=C3N2

Introduction

Chemical Structure and Physicochemical Properties

N-(3-Methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide belongs to the tetrahydroquinoline class, featuring a partially saturated quinoline ring system fused to an N-(3-methylphenyl)carboxamide group. The molecular formula is C₁₇H₁₈N₂O, with a molecular weight of 266.34 g/mol . The hydrochloride salt form (CAS: 1251923-17-7) increases solubility in polar solvents, critical for pharmacological applications.

Structural Features

The tetrahydroquinoline core consists of a benzene ring fused to a partially saturated pyridine ring, conferring rigidity and planar geometry. The carboxamide group at position 2 enhances hydrogen-bonding capacity, potentially improving target binding affinity. Substituent effects are evident when comparing analogs: the 3-methylphenyl variant exhibits a boiling point of 511.1±39.0 °C and a density of 1.172±0.06 g/cm³ , whereas the 4-methylphenyl isomer shows marginally distinct properties due to steric and electronic variations .

Table 1: Comparative Physicochemical Properties of Tetrahydroquinoline Derivatives

CompoundMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)pKa
N-(3-Methylphenyl)-THQ-2-carboxamide266.34511.1±39.01.172±0.0613.56
N-(4-Methylphenyl)-THQ-2-carboxamide266.34509.8±38.51.169±0.0513.52

Data derived from experimental and predicted values .

Synthesis and Reaction Pathways

Samarium Iodide-Mediated Reduction

A breakthrough in synthesizing 1,2,3,4-tetrahydroquinolines involves the reduction of quinolin-2(1H)-ones using SmI₂/H₂O/Et₃N . This method cleaves the C–O bond of the lactam intermediate, yielding the tetrahydroquinoline scaffold under mild conditions (room temperature, 12–24 hours). The reaction proceeds via single-electron transfer mechanisms, with samarium coordinating to the carbonyl oxygen to facilitate bond cleavage .

Key Advantages:

  • High regioselectivity: Exclusive formation of 1,2,3,4-tetrahydroquinolines without over-reduction to decahydro derivatives.

  • Functional group tolerance: Compatible with electron-donating and withdrawing substituents on the aryl ring.

Alternative Synthetic Routes

Classical approaches include:

  • Bischler-Napieralski cyclization: Cyclodehydration of β-phenethylamides using phosphoryl chloride, though harsh conditions limit utility.

  • Catalytic hydrogenation: Partial reduction of quinolines over palladium catalysts, often requiring high-pressure equipment.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Tetrahydroquinoline derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 4–8 µg/mL) and fungi (Candida albicans, MIC: 16–32 µg/mL). The carboxamide moiety enhances membrane permeability, disrupting microbial cell wall synthesis.

Table 2: In Vitro Cytotoxicity of Select Tetrahydroquinolines

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
N-(3-Methylphenyl)-THQ-2-carboxamide18.724.3
Doxorubicin (control)0.450.62

Data adapted from proprietary screening studies.

Structure-Activity Relationships (SAR)

  • Position of methyl substitution: The 3-methylphenyl analog exhibits 15% greater antimicrobial potency than the 4-methyl derivative, attributed to improved hydrophobic interactions with target enzymes .

  • Carboxamide vs. ester analogs: Replacement of the carboxamide with an ester group reduces anticancer activity by 40%, underscoring the importance of hydrogen-bond donor capacity.

Future Directions

  • Mechanistic elucidation: High-resolution crystallography to map interactions with topoisomerase II and microbial enzymes.

  • Derivatization campaigns: Introducing fluorinated or sulfonamide groups to enhance potency and pharmacokinetics.

  • Preclinical development: Rodent toxicity studies and formulation optimization for oral bioavailability.

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